3-Cyclohexen-1-ol
Overview
Description
3-Cyclohexen-1-ol: is an organic compound with the molecular formula C₆H₁₀O . It is a cyclic alcohol with a hydroxyl group attached to the third carbon of a cyclohexene ring. This compound is known for its unique structure, which combines the properties of both alkenes and alcohols, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrolysis of 3-Chlorocyclohexene: One common method involves the hydrolysis of 3-chlorocyclohexene, followed by oxidation to yield 3-Cyclohexen-1-ol.
Reduction of Cyclohexenone: Another method is the reduction of cyclohexenone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production often involves the catalytic hydrogenation of phenol to cyclohexanol, followed by dehydrogenation to cyclohexanone, and subsequent reduction to this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Cyclohexen-1-ol can be oxidized to cyclohexenone using oxidizing agents like chromic acid.
Reduction: It can be reduced to cyclohexanol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Cyclohexenone.
Reduction: Cyclohexanol.
Substitution: Various substituted cyclohexenes depending on the reagent used.
Scientific Research Applications
Chemistry: 3-Cyclohexen-1-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances .
Biology: It is studied for its potential biological activities, including antimicrobial and antinociceptive properties .
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in pain management and inflammation .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other chemical products .
Mechanism of Action
The mechanism of action of 3-Cyclohexen-1-ol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit nitric oxide production in certain cell lines, indicating its potential anti-inflammatory properties . The compound may interact with receptors such as TRPV1, glutamate, and opioid receptors, contributing to its antinociceptive effects .
Comparison with Similar Compounds
Cyclohexanol: A saturated alcohol with similar chemical properties but lacks the double bond present in 3-Cyclohexen-1-ol.
Cyclohexenone: An enone that shares the cyclohexene ring structure but has a ketone group instead of a hydroxyl group.
Cyclohexane: A saturated hydrocarbon that serves as a parent compound for many derivatives, including this compound.
Uniqueness: this compound is unique due to its combination of an alkene and an alcohol functional group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
cyclohex-3-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-2,6-7H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZZOPIABWYXSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339513, DTXSID90870779 | |
Record name | 3-Cyclohexen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohex-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
822-66-2 | |
Record name | 3-Cyclohexen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Cyclohexen-1-ol?
A1: The molecular formula of this compound is C6H10O, and its molecular weight is 98.14 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided abstracts do not contain specific spectroscopic data, electron impact mass spectrometry has been utilized to study the fragmentation patterns of this compound, particularly regarding the retro Diels-Alder reaction. []
Q3: Where is this compound naturally found?
A3: this compound has been identified as a constituent of the essential oils from various plants, including Cinnamomum camphora [, ], Chrysanthemum spp. [], Juniperus sabina L. [], Myristica fragrans [], Artemisia vulgaris L. [], Ligularia sagitta [], Corydalis adunca [], Dracocephalum heterophyllum [], Zanthoxylum bungeanum [], Zanthoxylum armatum [], Camellia sinensis [], Lippia kituiensis [], Notopterygium [], Pinus armandii [], Dryobalanops aromatica [], and Citrus hystrix [].
Q4: What are the potential applications of this compound?
A4: this compound, as a component of essential oils, shows potential in various areas. For instance, Muscodor kashayum, a fungus that produces this compound among its volatile compounds, exhibits antimicrobial activity against a range of fungi, yeasts, and bacteria. [, ] This suggests potential applications in mycofumigation, particularly for postharvest storage of fruits and vegetables. [] Further research is needed to explore its specific applications in various fields.
Q5: What is the significance of the retro Diels-Alder reaction in the context of this compound?
A5: The retro Diels-Alder reaction is a key fragmentation pathway observed in the electron impact mass spectrometry of this compound. Studies using deuterium-labeled analogs have shown that double bond migration plays a minor role in this reaction, unlike in the related compound 2-Cyclohexen-1-ol. []
Q6: Can this compound be used as a precursor in organic synthesis?
A6: Yes, derivatives of this compound, such as 1-acetyl-4-methyl-3-cyclohexen-1-ol, are valuable precursors in the synthesis of cyclic monoterpenes, which are important fragrance and flavor compounds. []
Q7: Are there any notable reactions involving this compound?
A7: A unique cyclopropanation reaction using the triisopropylbenzene sulfonate ester of 2-methoxy-5,5-dimethyl-2-vinyl-3-cyclohexen-1-ol with lithium triethylborohydride yields 8-methoxy-6,6-dimethylspiro[2.5]oct-4-ene. This reaction surprisingly proceeds with retention of configuration at the newly formed quaternary center. [] Additionally, iron-catalyzed ring-opening reactions of oxabicyclic alkenes with Grignard reagents can utilize this compound derivatives to produce highly substituted 3-cyclohexen-1-ols or 3-cyclohepten-1-ols with high regio- and stereoselectivity. []
Q8: Does this compound have any reported biological activity?
A8: While specific biological activities of this compound are not extensively discussed in the provided abstracts, its presence in essential oils with known medicinal uses suggests potential bioactivity. For instance, Boswellia sacra oleo gum resin, containing this compound, has been traditionally used to treat liver problems. []
Q9: What analytical techniques are commonly employed for the analysis of this compound?
A9: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a primary technique used to separate, identify, and quantify this compound in complex mixtures like essential oils. [2, 4, 6-8, 11, 14-16, 18, 20, 22, 24-29] Different extraction methods, such as steam distillation [, , , , ], hydrodistillation [, , , , , , ], supercritical fluid extraction [], and simultaneous distillation extraction [] are employed depending on the sample matrix and the target compound's concentration.
Q10: Are there other analytical methods beyond GC-MS used to study this compound?
A10: While GC-MS is predominantly used, other techniques like Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS are also employed to analyze volatile compounds including this compound in complex matrices. [, ] Heuristic Evolving Latent Projection (HELP), a chemometric method, has been utilized in conjunction with GC-MS to analyze volatile components, including this compound, in Radix Angelica Dahuricate. []
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